molecular formula C5H10FNO B14777478 2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol

2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol

Cat. No.: B14777478
M. Wt: 127.19 g/mol
InChI Key: CJAXOFJRWIZALN-JVKIUYSHSA-N
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Description

2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol is a deuterated analog of 4-fluoro-piperidin-3-ol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties. This compound is of interest in various fields due to its unique properties conferred by the presence of deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol typically involves the deuteration of 4-fluoro-piperidin-3-ol. This can be achieved through several methods:

    Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Deuterated Reagents: Employing deuterated reagents like deuterated solvents (e.g., D2O) in the reaction mixture to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale catalytic deuteration processes, utilizing high-pressure reactors and efficient catalysts to ensure complete deuteration. The process would be optimized for yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-fluoro-piperidin-3-one.

    Reduction: Formation of 2,2,3,4,5,5,6,6-Octadeuterio-piperidin-3-ol.

    Substitution: Formation of 4-azido-piperidin-3-ol or 4-cyano-piperidin-3-ol.

Scientific Research Applications

2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs by enhancing metabolic stability.

    Industry: Utilized in the development of deuterated materials with unique physical properties for specialized applications.

Mechanism of Action

The mechanism of action of 2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol involves its interaction with molecular targets and pathways similar to its non-deuterated analogs. The presence of deuterium can influence the rate of metabolic reactions, often leading to slower metabolism and prolonged activity. This is due to the kinetic isotope effect, where the stronger C-D bond compared to the C-H bond results in reduced reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-piperidin-3-ol: The non-deuterated analog.

    2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated and deuterated compound with different functional groups.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A similar compound with a different carbon chain length.

Uniqueness

2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol is unique due to its specific deuteration pattern, which imparts distinct physical and chemical properties. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological systems, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

127.19 g/mol

IUPAC Name

2,2,3,4,5,5,6,6-octadeuterio-4-fluoropiperidin-3-ol

InChI

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D

InChI Key

CJAXOFJRWIZALN-JVKIUYSHSA-N

Isomeric SMILES

[2H]C1(C(NC(C(C1([2H])F)([2H])O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CNCC(C1F)O

Origin of Product

United States

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